molecular formula C15H13N3OS B3045856 1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone CAS No. 115073-27-3

1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone

Cat. No.: B3045856
CAS No.: 115073-27-3
M. Wt: 283.4 g/mol
InChI Key: AJHBNPRQILKFEM-UHFFFAOYSA-N
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Description

1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone (CAS 115073-27-3) is a high-purity chemical reagent built on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse pharmacological potential. This compound features a specific substitution pattern with an amino group at the 5-position, a methyl at the 4-position, and a phenyl ring at the 2-position of the bicyclic core. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities. Scientific literature indicates that derivatives of this scaffold are being actively investigated for various applications. For instance, related thienopyrimidine compounds have been developed as narrow-spectrum antibacterial agents targeting Helicobacter pylori's respiratory complex I . Other research explores 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of key enzymes in de novo purine biosynthesis, such as GARFTase and AICARFTase, for potential use in folate receptor-targeted cancer therapy . Furthermore, the diaminothienopyrimidine molecular core has been used to develop inhibitors of enzymes like dihydrofolate reductase (DHFR) and pteridine reductase (PTR1) . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a standard for analytical and biological screening in these and other research areas. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. For more detailed specifications, including molecular weight, formula, and safety information, please refer to the product data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-8-11-12(16)13(9(2)19)20-15(11)18-14(17-8)10-6-4-3-5-7-10/h3-7H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHBNPRQILKFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352386
Record name Ethanone, 1-(5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115073-27-3
Record name Ethanone, 1-(5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Table 1: Key Structural Features of Selected Thieno[2,3-d]pyrimidine Derivatives
Compound Name Core Structure Substituents Key Functional Groups Reference
1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone Thieno[2,3-d]pyrimidine 5-Amino, 4-methyl, 2-phenyl, 6-ethanone Amino, phenyl, ethanone
1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone Dihydropyrimidine 4-(Dimethylamino)phenyl, 2-thioxo Thioxo, dimethylamino
TAK-385 Thieno[2,3-d]pyrimidine Difluorobenzyl, methoxypyridazinyl, methoxyurea Fluorinated aryl, urea
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Fused chromeno-pyrazolo-pyridinone Chromenone, pyrazolo-pyridine, phenyl Polycyclic, ethanone (indirect)
6-Acetyl-3-amino-2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidinone 3-Amino, 2,5-dimethyl, 6-acetyl Acetyl, amino, methyl

Key Observations :

  • The target compound’s amino and phenyl groups enhance electron density, influencing reactivity in chalcone formation .
  • TAK-385 incorporates a complex substituent profile (e.g., difluorobenzyl), improving in vivo GnRH antagonism and reducing cytochrome P450 inhibition compared to simpler analogues .
  • Chromeno-pyrazolo-pyridinone derivatives (e.g., ) exhibit fused heterocycles, broadening biological activity but requiring multi-step synthesis .

Key Observations :

  • The target compound’s synthesis is straightforward , enabling scalability for dye applications .
  • TAK-385 requires advanced functionalization, increasing complexity and cost .
  • FeCl₃-SiO₂ catalysis in chromeno-pyrazolo-pyridinone synthesis demonstrates efficient heterocycle fusion .

Key Observations :

  • The target compound’s derivatives are industrially relevant as dyes, contrasting with therapeutic analogues like TAK-385 .
  • Thienopyrimidines with acetyl and amino groups (e.g., compound 8 in ) show dual antitumor and antioxidant mechanisms .

Biological Activity

1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C15H13N3OS
  • Molecular Weight : 283.34822 g/mol
  • CAS Number : [Not provided in sources]

Synthesis

The synthesis of this compound involves cyclization reactions and can be derived from precursors such as 4-methyl-2-phenyl-6-thioxo-1,6-dihydropyrimidine. The reaction typically employs chloroacetone in a DMF solvent system with potassium carbonate as a base .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines. Specifically, compounds similar to this compound have demonstrated significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, related thienopyrimidine compounds exhibited IC50 values as low as 9.1 nM against MCF-7 cells, indicating potent cytotoxicity .

The proposed mechanism of action for these compounds includes the inhibition of key enzymes involved in tumor growth. In particular, studies have shown that thieno[2,3-d]pyrimidines can inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK) activity at nanomolar concentrations. This inhibition is crucial for preventing cancer cell proliferation and inducing apoptosis .

Study 1: Cytotoxicity Evaluation

A study conducted on a series of thienopyrimidine derivatives revealed that several compounds exhibited strong cytotoxic effects on human cancer cell lines. The most active derivative demonstrated an IC50 value of 3 nM against HT1080 human fibrosarcoma cells. These findings suggest that structural modifications in thienopyrimidines can enhance their anticancer efficacy .

Study 2: Pharmacokinetic Profile

Another investigation focused on the pharmacokinetic properties of thienopyrimidine derivatives indicated favorable profiles for selected compounds. These derivatives not only showed significant antitumor activity but also maintained stability and bioavailability in biological systems, making them suitable candidates for further development in cancer therapy .

Data Summary

Compound Cell Line IC50 (nM) Mechanism
Thienopyrimidine AMCF-79.1EGFR-TK Inhibition
Thienopyrimidine BHT10803.0Apoptosis Induction
Thienopyrimidine CMDA-MB-23128.0Cell Cycle Arrest

Q & A

Basic: What experimental methods are critical for confirming the structural integrity of this compound?

Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies functional groups and substituent positions. For example, methyl groups at the 4-position and phenyl rings at the 2-position produce distinct splitting patterns .
  • X-ray Crystallography: Resolves bond lengths, angles, and stereochemistry. A study on a structurally similar thieno-pyrimidine derivative used this method to confirm the planarity of the fused ring system and substituent orientations .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

Advanced: How can synthesis yield be optimized for this compound, considering competing side reactions?

Answer:
Yield optimization involves:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. A study achieved 72% yield using DMF under reflux .
  • Catalyst Use: Pd/C or CuI catalysts mitigate side reactions in cross-coupling steps. For example, CuI improved regioselectivity in a thieno-pyrimidine synthesis .
  • Temperature Control: Low temperatures (0–5°C) reduce imine hydrolysis during aminomethylation steps .
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the product from byproducts like unreacted phenylacetylene .

Advanced: How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Answer:
Discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Standardize assays using protocols from the Clinical and Laboratory Standards Institute (CLSI) .
  • Structural Analogues: Minor substituent changes (e.g., fluorophenyl vs. methoxyphenyl) alter bioactivity. Compare with derivatives like 1-(4-fluorophenyl) analogues, which showed enhanced antifungal activity due to electronegativity .
  • Mechanistic Studies: Use molecular docking to assess binding affinity variations across targets (e.g., DHFR vs. kinase enzymes) .

Basic: What are the standard protocols for assessing purity and stability?

Answer:

  • High-Performance Liquid Chromatography (HPLC): A C18 column with acetonitrile/water (70:30) mobile phase detects impurities at 254 nm .
  • Thermogravimetric Analysis (TGA): Determines thermal stability. A related compound showed decomposition above 200°C, suggesting storage at ≤4°C .
  • Karl Fischer Titration: Quantifies moisture content (<0.1% for long-term stability) .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Answer:

  • Lipophilicity (logP): Use ChemDraw or Schrödinger Suite to predict logP. The 4-methyl group in this compound enhances membrane permeability but may reduce solubility; introduce polar groups (e.g., -OH, -NH2) to balance .
  • ADMET Prediction: Tools like SwissADME evaluate absorption and toxicity. For example, adding a pyrrolidine ring improved metabolic stability in a related pyrimidine derivative .
  • Molecular Dynamics (MD): Simulate interactions with biological membranes to optimize bioavailability .

Basic: What safety precautions are essential during synthesis?

Answer:

  • Ventilation: Use fume hoods to manage volatile intermediates (e.g., thiols or amines) .
  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats prevent skin/eye contact.
  • Waste Disposal: Neutralize acidic/byproduct streams with NaHCO3 before disposal .

Advanced: How do crystallographic data inform the compound’s reactivity in further functionalization?

Answer:
X-ray data reveal:

  • Electrophilic Sites: Electron-deficient positions (e.g., C-5 in the pyrimidine ring) are prone to nucleophilic attack. A study showed bromination at C-5 when treated with NBS .
  • Steric Hindrance: Bulky substituents (e.g., phenyl at C-2) limit access to adjacent reactive sites. Computational models (e.g., Gaussian ) can predict steric maps .

Advanced: What strategies reconcile discrepancies in reported solubility across studies?

Answer:

  • Solvent Polarity: Use Hansen solubility parameters (HSPs) to select optimal solvents. For example, DMSO outperforms ethanol due to higher polarity .
  • pH Adjustment: Protonate/deprotonate amino groups (pKa ~8.5) to enhance aqueous solubility. A study achieved 12 mg/mL in pH 6.5 buffer .
  • Co-solvents: PEG-400 or cyclodextrins improve solubility without chemical modification .

Basic: Which spectroscopic techniques differentiate this compound from its structural analogues?

Answer:

  • FT-IR: The carbonyl stretch (~1680 cm⁻¹) and NH2 bending (~1600 cm⁻¹) are signature peaks .
  • UV-Vis: Conjugation in the thieno-pyrimidine core produces λmax at 290–310 nm, distinct from non-fused pyrimidines .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Enzyme Assays: Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-9) to quantify inhibition kinetics .
  • Isothermal Titration Calorimetry (ITC): Measures binding thermodynamics (ΔH, ΔS) to confirm competitive vs. allosteric inhibition .
  • CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. enzyme-deficient cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone
Reactant of Route 2
1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone

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